molecular formula C8H13NO6 B558635 2-((tert-Butoxycarbonyl)amino)malonic acid CAS No. 119881-02-6

2-((tert-Butoxycarbonyl)amino)malonic acid

Cat. No. B558635
M. Wt: 219.19 g/mol
InChI Key: QDOUGIFZJJVBOL-UHFFFAOYSA-N
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Patent
US06329550B1

Procedure details

Combine diethyl t-butoxycarbonylaminomalonate (4.55 g, 16.5 mmol), a 6 M aqueous sodium hydroxide solution (6.65 mL, 40 mmol), and ethanol (30 mL). After 18 hours, evaporate in vacuo to remove most of the ethanol, dilute with water (50 mL) and extract with diethyl ether. Acidify to a pH of about 3 with aqueous 12M hydrochloric acid and extract twice with ethyl acetate. Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to give the title compound (61%).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:15]([O:17]CC)=[O:16])[C:10]([O:12]CC)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]([C:10]([OH:12])=[O:11])[C:15]([OH:17])=[O:16])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
6.65 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the ethanol
ADDITION
Type
ADDITION
Details
dilute with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extract twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.